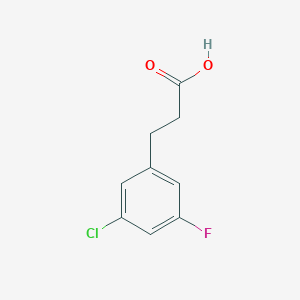

3-(3-Chloro-5-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLTYSVYYYKGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396345 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-21-1 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 3-(3-Chloro-5-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted phenylpropanoic acid derivative. Compounds within this class are significant scaffolds in medicinal chemistry and materials science due to their structural features, which allow for diverse biological interactions and the tuning of physicochemical properties. The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific characteristics, such as increased lipophilicity and altered metabolic stability, which are often desirable in drug candidates and advanced materials.

This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound. The document is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative strategies. The presented methodology emphasizes reliability, scalability, and adherence to the principles of modern organic synthesis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The most logical disconnection is at the Cα-Cβ bond of the propanoic acid side chain, leading back to a C2 synthon (from malonic acid or a related species) and a C1-benzylic synthon derived from the substituted benzene ring.

Two primary strategies emerge from this analysis:

-

Knoevenagel-Doebner Condensation Route: This approach involves the condensation of 3-chloro-5-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid. This pathway is often preferred due to the commercial availability of the starting aldehyde and the high efficiency of the condensation and reduction steps.

-

Malonic Ester Synthesis Route: This classic method utilizes the alkylation of a malonate ester with a suitable benzyl halide, such as 1-(bromomethyl)-3-chloro-5-fluorobenzene. Subsequent hydrolysis and decarboxylation yield the target acid.[1][2] This route is highly reliable but depends on the availability or efficient synthesis of the required benzyl halide.

For this guide, we will focus on the Knoevenagel-Doebner Condensation Route as the primary pathway due to its operational simplicity and favorable reaction kinetics for halogenated benzaldehydes.[3] The Malonic Ester Synthesis will be presented as a viable alternative.

Primary Synthesis Pathway: Knoevenagel-Doebner Condensation

This two-step synthesis provides an efficient and direct route to the target compound, starting from 3-chloro-5-fluorobenzaldehyde.

Overall Synthetic Scheme

Caption: Knoevenagel-Doebner Condensation Pathway.

Step 1: Synthesis of (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid

Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] The Doebner modification specifically uses malonic acid as the active methylene compound and pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine.[4][5] The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde. The subsequent dehydration and decarboxylation occur in situ upon heating, directly yielding the α,β-unsaturated carboxylic acid.[4] The electron-withdrawing nature of the chloro and fluoro substituents on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and typically leading to high yields.[3]

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-5-fluorobenzaldehyde (10.0 g, 63.1 mmol) and malonic acid (7.9 g, 75.9 mmol, 1.2 equiv).

-

Solvent and Catalyst Addition: Add dry pyridine (50 mL) to the flask, followed by piperidine (0.5 mL, ~5 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

-

Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold 10% aqueous hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

Filtration: Collect the resulting white solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual pyridine hydrochloride.

-

Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from an ethanol/water mixture to yield (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid as a white crystalline solid.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | 170-174°C (anticipated) |

| ¹H NMR | Expect characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-isomer. |

Step 2: Synthesis of this compound

Scientific Rationale

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated acid intermediate is readily achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it efficiently reduces alkene double bonds under mild conditions without affecting the aromatic ring or the carboxylic acid functionality.[6] The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent like ethanol or ethyl acetate.

Detailed Experimental Protocol

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid (10.0 g, 49.4 mmol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 5% w/w). Caution: Pd/C is flammable, especially when dry. Handle with care.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake should begin immediately and will cease upon completion of the reaction (typically 4-6 hours). Monitor the reaction by TLC or by observing the cessation of hydrogen consumption.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the target compound, this compound.

-

Purification: The crude product is typically obtained in high purity. If necessary, it can be recrystallized from a hexane/ethyl acetate solvent system.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | >95% |

| Appearance | White to off-white solid |

| Melting Point | ~80-85°C (anticipated) |

| ¹H NMR | The characteristic vinyl proton signals will be absent. Two new triplet signals corresponding to the -CH₂-CH₂- protons of the propanoic acid side chain will appear. |

Alternative Pathway: Malonic Ester Synthesis

This route provides a robust alternative, particularly if the starting benzyl halide is more readily available than the corresponding aldehyde.

Overall Synthetic Scheme

Caption: Malonic Ester Synthesis Pathway.

Discussion of Key Steps

-

Alkylation: The synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[7] This potent nucleophile then displaces the bromide from 1-(bromomethyl)-3-chloro-5-fluorobenzene in a classic SN2 reaction to form the C-alkylated malonic ester.[1][8] The choice of ethoxide as the base is crucial to prevent transesterification.

-

Hydrolysis and Decarboxylation: The diester intermediate is then subjected to saponification using a strong base like sodium hydroxide, followed by heating. This converts both ester groups into carboxylate salts.[9] Upon acidification, a β-keto acid (in this case, a malonic acid derivative) is formed, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon further heating to yield the final product.[1]

Safety and Handling

-

3-chloro-5-fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Malonic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Pyridine and Piperidine: Flammable, toxic, and have strong, unpleasant odors. Always handle in a fume hood.

-

Palladium on Carbon (Pd/C): Flammable solid. Can ignite spontaneously in air when dry. Keep wetted with water or solvent.

-

Hydrogen Gas: Extremely flammable. Use in a designated area with appropriate safety measures (e.g., a hydrogenation bunker or a reinforced fume hood).

All experimental procedures should be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation. This pathway offers high yields, operational simplicity, and utilizes readily accessible starting materials. The detailed protocols and mechanistic discussions provided in this guide serve as a self-validating system for researchers in drug discovery and chemical development, ensuring a reproducible and efficient synthesis of this valuable chemical intermediate. The alternative malonic ester synthesis route offers additional flexibility depending on precursor availability.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.

-

Tzakos, A. G., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid - High purity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX. Retrieved from [Link]

-

MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

YouTube. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

-

ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. Retrieved from [Link]

-

Doubtnut. (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. Retrieved from [Link]

-

ResearchGate. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. askthenerd.com [askthenerd.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. medium.com [medium.com]

An In-depth Technical Guide to the Physical Characterization of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Steps in Compound Validation

In the landscape of drug discovery and development, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. For a molecule such as 3-(3-Chloro-5-fluorophenyl)propanoic acid, a substituted aromatic carboxylic acid, a thorough understanding of its fundamental physical properties is not merely academic; it is a cornerstone of its entire development trajectory. These initial characterization steps, particularly the determination of melting point and solubility, provide the first tangible insights into the compound's purity, stability, and potential for formulation. Neglecting this foundational data can lead to significant challenges in later stages, including issues with bioavailability and manufacturability.[1][2][3][4][5]

This guide, authored from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, in-depth framework for the physical characterization of this compound. It is designed to be a self-validating system of protocols and interpretations, grounded in established scientific principles and supported by authoritative references. Here, we will not only detail the "how" but also the critical "why" behind each experimental choice, empowering researchers to generate reliable and reproducible data.

Section 1: Melting Point Determination - A Barometer of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of impurities will disrupt the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, determining the melting point is a rapid and cost-effective method to gauge the purity of a synthesized compound.[8]

Causality in Experimental Design: The Capillary Method

The choice of the capillary melting point method is predicated on its efficiency, small sample requirement, and the high degree of accuracy achievable with modern digital apparatus. The underlying principle is the uniform and controlled heating of a finely powdered sample to observe the precise temperatures of initial and complete liquefaction.

Experimental Protocol: Capillary Melting Point Determination

This protocol is designed for a standard melting point apparatus (e.g., Mel-Temp or similar).

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder.[8] If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The final packed sample height should be 2-3 mm.[9]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to a medium-to-high setting to rapidly approach the expected melting point. For novel compounds, a preliminary rapid heating run is advisable to determine an approximate range.

-

When the temperature is approximately 20°C below the expected or preliminary melting point, reduce the heating rate to 1-2°C per minute.[9] This slow heating rate is crucial for thermal equilibrium and an accurate reading.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).[9]

-

The melting point is reported as the range T1 - T2.

-

-

Self-Validation and Trustworthiness:

-

Perform the determination in triplicate to ensure reproducibility.

-

Calibrate the apparatus using certified standards with known melting points (e.g., benzoic acid, urea) that bracket the expected melting point of the sample.

-

Data Presentation and Interpretation

The experimental data should be recorded in a clear, tabular format. While the precise melting point of this compound is not yet publicly documented, we can anticipate a value based on related isomers. For instance, 3-(3-Chloro-4-fluorophenyl)propionic acid has a reported melting point of 56-59°C.[10]

| Compound | Structure | Expected Melting Point (°C) | Observed Melting Range (°C) | Purity Indication |

| This compound | TBD | |||

| Reference: 3-(3-Chloro-4-fluorophenyl)propionic acid | 56-59[10] |

A sharp melting range (e.g., 1-2°C) is indicative of high purity. A broad range (>3°C) suggests the presence of impurities or that the compound may exist as a mixture of polymorphs.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Section 2: Solubility Profiling - Predicting In Vivo Behavior

Solubility is a critical physicochemical parameter that profoundly influences a drug's absorption and bioavailability.[1][2][4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[5] Low aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities.[1][3] A qualitative solubility profile in various solvents provides early insights into a compound's polarity and can guide formulation strategies.

Causality in Experimental Design: A Multi-Solvent Approach

The selection of solvents is based on the need to understand the compound's behavior in aqueous and organic environments, as well as its acidic/basic properties.

-

Water: Establishes baseline aqueous solubility.

-

5% HCl (aq): Tests for the presence of basic functional groups (e.g., amines) which would be protonated to form a more soluble salt.

-

5% NaOH (aq): Tests for acidic functional groups. For this compound, the carboxylic acid group is expected to deprotonate in a basic solution, forming a highly water-soluble carboxylate salt.

-

Ethanol: A polar organic solvent to assess solubility in less polar environments, relevant for non-aqueous formulations.

Experimental Protocol: Qualitative Solubility Assessment

-

Setup:

-

Label four clean, dry test tubes: "Water," "5% HCl," "5% NaOH," and "Ethanol."

-

Add approximately 10-20 mg of this compound to each test tube.

-

-

Procedure:

-

Classification:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[11]

-

-

Self-Validation and Trustworthiness:

-

For the NaOH tube, after observing solubility, add 5% HCl dropwise until the solution is acidic (test with pH paper). The original, less soluble compound should precipitate out, confirming that solubility was due to a chemical reaction (acid-base).[12]

-

Data Presentation and Interpretation

The results should be compiled into a summary table. Based on its structure, this compound is expected to be sparingly soluble in water, soluble in a polar organic solvent like ethanol, and highly soluble in aqueous base.

| Solvent | Predicted Solubility | Observation | Inference |

| Water | Sparingly Soluble / Insoluble | Indicates a predominantly non-polar character despite the carboxylic acid group. | |

| 5% NaOH (aq) | Soluble | Confirms the presence of an acidic functional group (carboxylic acid). | |

| 5% HCl (aq) | Insoluble | Indicates the absence of a basic functional group. | |

| Ethanol | Soluble | Demonstrates solubility in a polar organic medium. |

This profile is characteristic of a carboxylic acid with a significant non-polar component (the substituted benzene ring). The poor aqueous solubility at neutral pH and high solubility in base are critical findings for any future oral formulation development.

Workflow for Qualitative Solubility Testing

Caption: Step-by-step workflow for qualitative solubility assessment.

Conclusion

The rigorous determination of melting point and solubility for this compound represents the foundational dataset upon which its future as a potential therapeutic agent rests. A sharp melting point provides confidence in the compound's purity and the reliability of subsequent biological assays. The solubility profile dictates the feasibility of different routes of administration and is the first critical input for the complex process of formulation development. By following these self-validating protocols, researchers can ensure the generation of high-quality, trustworthy data, enabling informed decisions and advancing the scientific integrity of their drug discovery programs.

References

-

3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific. Available at: [Link]

-

Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2) - Cheméo. Available at: [Link]

-

(E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN - Georganics. Available at: [Link]

-

3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem. Available at: [Link]

-

3-(4-Chloro-3-fluorophenyl)propionic acid, 96% | Fisher Scientific. Available at: [Link]

-

3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem - NIH. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. Available at: [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Available at: [Link]

-

Experiment 1: Melting-point Determinations. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

3-(3-三氟甲基苯基)丙酸 - 六安佳诺生化科技有限公司. Available at: [Link]

-

Propanoic acid, 3-chloro- - the NIST WebBook. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. jmpas.com [jmpas.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. athabascau.ca [athabascau.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

1H NMR and 13C NMR spectrum analysis of 3-(3-Chloro-5-fluorophenyl)propanoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Chloro-5-fluorophenyl)propanoic acid

Foreword: From Spectrum to Structure

In the landscape of modern drug discovery and chemical research, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide, prepared for researchers and drug development professionals, offers a detailed exploration of the ¹H and ¹³C NMR spectral features of this compound. More than a simple data sheet, this document serves as a practical treatise on spectral interpretation, demonstrating how to deconstruct complex data into a coherent and validated chemical structure. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the causal logic behind the spectral patterns, empowering you to apply these principles to your own analytical challenges.

The Molecule: this compound

Understanding the structural components of our target analyte is the first step in predicting and interpreting its NMR spectra. The molecule consists of two key regions: a flexible propanoic acid side chain and a rigid, electronically complex 1,3,5-trisubstituted aromatic ring. The presence of two distinct halogen substituents, chlorine and fluorine, alongside the carboxylic acid group, creates a unique electronic landscape that will be reflected in the NMR data.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity to neighboring protons. For this molecule, we anticipate five primary signals.

Aliphatic Chain Protons (A₂, B₂, C₁ System)

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group.[1] Its chemical shift is expected in the δ 10–12 ppm range and it typically appears as a broad singlet.[1][2] The broadness arises from hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent.[2] In deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear, a key validation technique.[3][4]

-

Methylene Protons (α-CH₂ and β-CH₂): These two sets of protons form a classic A₂B₂ system, appearing as two triplets.

-

α-CH₂ (Protons on Cα): These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. We predict a triplet around δ 2.8-3.0 ppm.

-

β-CH₂ (Protons on Cβ): These protons are adjacent to the aromatic ring and experience its deshielding ring current effect.[5] They will also appear as a triplet, predicted around δ 3.0-3.2 ppm. The coupling constant (J) for both triplets should be identical, typically in the range of 6-8 Hz.

-

Aromatic Ring Protons

The substitution on the benzene ring breaks its symmetry, resulting in three distinct aromatic proton environments.[5] Benzene's own protons resonate at δ 7.3 ppm; substituents will shift the remaining protons upfield or downfield.[5][6] Both chlorine and fluorine are electron-withdrawing groups, which generally deshield (move downfield) the aromatic protons.[5]

-

H2 and H6 Protons: These protons are ortho to the propanoic acid group and meta to the halogen substituents. They are in chemically equivalent environments. We expect a signal around δ 7.0-7.2 ppm. Due to coupling with H4 (a long-range meta-coupling) and the fluorine at C5 (a long-range ⁴JHF coupling), this signal will likely appear as a complex multiplet, possibly a doublet of doublets or a triplet-like structure.

-

H4 Proton: This proton is situated between the two halogen atoms. It is ortho to both Cl and F, which will strongly influence its chemical shift. It is expected to be the most downfield of the aromatic protons, likely in the δ 7.2-7.4 ppm range. Its signal will be split by the adjacent fluorine (³JHF) and the two meta protons, H2 and H6 (⁴JHH), resulting in a triplet of doublets or a complex multiplet.

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |

| β-CH₂ | 3.0 - 3.2 | triplet | J = 6-8 | 2H |

| α-CH₂ | 2.8 - 3.0 | triplet | J = 6-8 | 2H |

| H4 | 7.2 - 7.4 | multiplet | ³JHF ≈ 5-9 Hz; ⁴JHH ≈ 2-3 Hz | 1H |

| H2, H6 | 7.0 - 7.2 | multiplet | ⁴JHF ≈ 2-4 Hz; ⁴JHH ≈ 2-3 Hz | 2H |

| Table 1: Predicted ¹H NMR spectral parameters. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.[7] A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (JCF).[8]

Aliphatic Chain Carbons

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 170-180 ppm range.[7]

-

Aliphatic Carbons (Cα and Cβ): These sp³ hybridized carbons will be found in the upfield region of the spectrum. Cα, being closer to the carbonyl, will be slightly more deshielded than Cβ. We predict Cα around δ 35-40 ppm and Cβ around δ 30-35 ppm.

Aromatic Ring Carbons

Aromatic carbons typically resonate between δ 110-160 ppm.[5] The shifts are heavily influenced by the substituents.

-

C3 (Carbon-bearing Cl): The C-Cl bond will cause a downfield shift. Predicted around δ 134-137 ppm.

-

C5 (Carbon-bearing F): The C-F bond causes a very strong downfield shift. This carbon will also exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[9] Predicted around δ 161-164 ppm.

-

C1 (Ipso-carbon): The carbon attached to the propanoic acid side chain is a quaternary carbon and will likely show a weaker signal. Predicted around δ 140-143 ppm.

-

C2, C6, C4: These protonated carbons will show signals that are split by the fluorine atom.

-

C4: This carbon is ortho to the fluorine and will show a significant ²JCF coupling (doublet, J ≈ 20-25 Hz). Predicted around δ 115-118 ppm.

-

C6: This carbon is also ortho to the fluorine and will show a similar ²JCF coupling. Predicted around δ 125-128 ppm.

-

C2: This carbon is meta to the fluorine and will show a smaller ³JCF coupling (doublet, J ≈ 5-8 Hz). Predicted around δ 130-133 ppm.

-

| Carbon Label | Predicted δ (ppm) | Expected C-F Splitting (J_CF, Hz) | Notes |

| C=O | 170 - 180 | - | |

| C5 | 161 - 164 | ¹J ≈ 240-260 (Doublet) | Attached to F |

| C1 | 140 - 143 | ⁴J ≈ 2-4 (Triplet-like) | Quaternary, weak signal |

| C3 | 134 - 137 | ³J ≈ 6-9 (Doublet) | Attached to Cl |

| C2 | 130 - 133 | ³J ≈ 5-8 (Doublet) | |

| C6 | 125 - 128 | ²J ≈ 20-25 (Doublet) | |

| C4 | 115 - 118 | ²J ≈ 20-25 (Doublet) | |

| Cα | 35 - 40 | - | |

| Cβ | 30 - 35 | - | |

| Table 2: Predicted ¹³C NMR spectral parameters. |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure scientific integrity.

Figure 2: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh the sample. For a standard high-field spectrometer, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C spectrum in a reasonable time.[10]

-

Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this molecule as its hydrogen-bonding capability stabilizes the carboxylic acid proton, leading to a sharper signal compared to CDCl₃.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a vial. Ensure complete dissolution.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent shimming problems.[11]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure the sample is centered in the detection coil.[12]

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are standard on modern instruments.[13]

-

Load a standard parameter set for a ¹H or ¹³C experiment.

-

Set the number of scans (NS). For ¹H, 8 to 16 scans are often sufficient. For ¹³C, several hundred to thousands of scans may be necessary depending on the sample concentration.

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds for standard ¹H; 5-10 seconds for quantitative ¹H).

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat at zero.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[14]

-

Integrate the ¹H signals to determine the relative ratios of protons in each environment.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a multi-faceted analytical puzzle. The ¹H spectrum is defined by the characteristic A₂B₂ system of the propanoic acid chain and a complex set of multiplets in the aromatic region, governed by both H-H and H-F coupling. The ¹³C spectrum is expected to show nine distinct signals, with the aromatic carbon signals split into doublets due to C-F coupling, providing definitive evidence of the fluorine's position. By following a rigorous experimental protocol and applying the fundamental principles of chemical shift theory and spin-spin coupling, a complete and unambiguous assignment of the spectra can be achieved, confirming the molecular structure with high confidence.

References

-

Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

-

University of Regensburg. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Brown, D. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Reddit. (2020). 1H NMR spectrum. r/chemhelp. Available at: [Link]

- Günther, H. (1995). 13C NMR Spectroscopy. In NMR Spectra. John Wiley & Sons, Ltd.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

- Contreras, R. H., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

-

ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Available at: [Link]

- Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6).

-

University of California, Berkeley. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Available at: [Link]

- Le-Thanh, H., & Vocelle, D. (1988). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 66(9), 2489-2495.

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.

- Smirnov, S. N., et al. (2001). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 123(34), 8217–8226.

-

University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Available at: [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Study Prep. Available at: [Link]

-

University of Texas at Austin. (n.d.). Basic Training SOPs. Nuclear Magnetic Resonance Labs. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

University of Notre Dame. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available at: [Link]

-

Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Available at: [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Reddit. (n.d.). C-NMR of substituted benzene. r/chemhelp. Available at: [Link]

-

ResearchGate. (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Available at: [Link]

-

Brown, D. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

-

Supporting Information. (n.d.). 3. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. sfu.ca [sfu.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. r-nmr.eu [r-nmr.eu]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Topic: Commercially Available Precursors for the Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-5-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science, necessitating robust and scalable synthetic routes. This guide provides a comprehensive analysis of viable synthetic pathways originating from commercially available precursors. We delve into the strategic selection of starting materials, offering a comparative assessment of key synthetic methodologies, including the Malonic Ester Synthesis and the Perkin Reaction followed by reduction. Each pathway is evaluated based on chemical logic, potential yield, scalability, and safety considerations. Detailed, field-tested protocols and process-flow diagrams are provided to empower researchers and development professionals in making informed decisions for efficient synthesis of the target molecule.

Introduction: Strategic Importance and Synthetic Goals

The 3-chloro-5-fluorophenyl moiety is a key pharmacophore in various developmental drug candidates, prized for its metabolic stability and specific electronic properties that can enhance target binding affinity. This compound serves as a critical intermediate, providing a carboxylic acid handle for further elaboration into amides, esters, and other functional groups essential for creating diverse chemical libraries.

The primary objective of this guide is to move beyond a simple literature review and provide a practical, causality-driven analysis of its synthesis. We focus exclusively on routes that begin with reliable, commercially available precursors, ensuring that the described protocols are immediately actionable in a research and development setting. The choice of a synthetic pathway is not merely an academic exercise; it has direct implications for cost, time, safety, and the ultimate scalability of a project. This document is designed to illuminate these decision-making processes.

Identification and Sourcing of Key Commercial Precursors

A successful synthesis begins with readily available and well-characterized starting materials. Our analysis identifies three primary precursors that offer the most direct and efficient access to the target structure. These compounds are available from multiple major chemical suppliers, ensuring a stable supply chain for both laboratory and pilot-scale operations.

| Precursor Name | Chemical Structure | CAS Number | Representative Suppliers |

| 3-Chloro-5-fluorobenzaldehyde |  | 90390-49-1 | Sigma-Aldrich, TCI, Alfa Aesar[1] |

| 3-Chloro-5-fluorobenzyl Bromide |  | 493024-39-8 | TCI, Alfa Aesar, Chem-Impex[2][3] |

| 3-Chloro-5-fluorobenzyl Alcohol |  | 261723-30-2 | Thermo Scientific, Rieke Metals[4][5] |

Note: 3-Chloro-5-fluorobenzyl alcohol is an excellent precursor as it can be readily converted to the corresponding bromide in high yield using standard reagents like PBr₃ or HBr.

Comparative Analysis of Synthetic Pathways

We will now explore two primary, field-proven synthetic routes, detailing their mechanisms, protocols, and strategic considerations.

Pathway A: Malonic Ester Synthesis from 3-Chloro-5-fluorobenzyl Bromide

This pathway is a classic and highly reliable method for extending an alkyl halide by two carbons to form a carboxylic acid. Its predictability and use of standard laboratory reagents make it a cornerstone of carboxylic acid synthesis.[6][7][8]

Causality & Mechanistic Insight: The core principle of the malonic ester synthesis lies in the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate is an excellent carbon nucleophile that readily displaces the bromide from our precursor in a standard SN2 reaction, forming a new carbon-carbon bond. The subsequent steps—saponification (ester hydrolysis) followed by acid-catalyzed decarboxylation—are robust and high-yielding transformations that remove the auxiliary ester group to reveal the final propanoic acid product.[7][9]

Experimental Workflow Diagram:

Caption: Workflow for Malonic Ester Synthesis.

Detailed Step-by-Step Protocol:

-

Enolate Formation: To a solution of absolute ethanol (200 mL) in a flame-dried 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium metal (5.75 g, 0.25 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.

-

Malonate Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (36 mL, 0.24 mol) dropwise at room temperature. Stir for 15 minutes.

-

Alkylation: Add 3-Chloro-5-fluorobenzyl bromide (44.7 g, 0.20 mol) dissolved in 50 mL of absolute ethanol to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting bromide is consumed.

-

Saponification: After cooling to room temperature, add a solution of sodium hydroxide (24 g, 0.60 mol) in 100 mL of water. Re-heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters.

-

Work-up and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form. Gently heat the acidified mixture to 80-90 °C. Vigorous evolution of CO₂ will occur. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Strategic Assessment:

-

Advantages: High reliability, predictable outcomes, avoids harsh reagents (other than the base), and is generally easy to perform.

-

Disadvantages: A multi-step, one-pot procedure that can have long reaction times. The overall yield can be moderate after multiple steps and purification.

Pathway B: Perkin Reaction & Reduction from 3-Chloro-5-fluorobenzaldehyde

This two-step pathway utilizes the classic Perkin reaction to form a cinnamic acid derivative, which is then catalytically hydrogenated to the target propanoic acid.[10][11][12]

Causality & Mechanistic Insight: The Perkin reaction is a condensation between an aromatic aldehyde and an acid anhydride.[12] The base (sodium acetate) deprotonates the acetic anhydride, forming an enolate. This enolate attacks the aldehyde carbonyl, initiating a cascade that, after hydrolysis, yields an α,β-unsaturated acid—in this case, 3-(3-Chloro-5-fluorophenyl)acrylic acid. The second stage involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an exceptionally clean and efficient method for selectively reducing the alkene without affecting the aromatic ring or the carboxylic acid.

Experimental Workflow Diagram:

Caption: Workflow for Perkin Reaction and Reduction.

Detailed Step-by-Step Protocol: Step 1: Perkin Reaction

-

Combine 3-Chloro-5-fluorobenzaldehyde (31.7 g, 0.20 mol), acetic anhydride (40 mL, 0.42 mol), and anhydrous sodium acetate (20.5 g, 0.25 mol) in a 250 mL round-bottom flask fitted with an air condenser.

-

Heat the mixture in an oil bath to 180 °C and maintain for 5 hours with stirring.

-

Cool the mixture slightly and, while still hot, pour it into 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze excess acetic anhydride.

-

Cool the solution to room temperature. If the product crystallizes, filter it off. If not, make the solution basic with sodium carbonate to dissolve the acid, filter to remove any insoluble impurities, and then re-acidify the filtrate with concentrated HCl to precipitate the crude cinnamic acid derivative.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Catalytic Hydrogenation

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 3-(3-Chloro-5-fluorophenyl)acrylic acid (0.18 mol) in 250 mL of ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize if necessary.

Strategic Assessment:

-

Advantages: A two-step process that is often higher yielding than the malonic ester synthesis. The hydrogenation step is typically very clean and high-yielding.

-

Disadvantages: The Perkin reaction requires high temperatures. The hydrogenation step requires specialized equipment (hydrogenation apparatus) and careful handling of a flammable catalyst and hydrogen gas.

Data Summary and Strategic Recommendations

| Pathway | Key Precursor | Number of Steps | Typical Yield | Safety & Handling | Scalability |

| A: Malonic Ester | 3-Chloro-5-fluorobenzyl Bromide | 1 (Pot) / 3 (Stages) | 60-75% | Standard chemical handling. Precursor is a lachrymator. | Good for lab and pilot scale. |

| B: Perkin/Reduction | 3-Chloro-5-fluorobenzaldehyde | 2 | 75-90% | Perkin: High temps. Reduction: H₂ gas and pyrophoric catalyst require specialized equipment and protocols. | Excellent. Common industrial process. |

Senior Application Scientist's Recommendation:

-

For Laboratory-Scale Synthesis (<100g): The Malonic Ester Synthesis (Pathway A) is often the preferred choice. It avoids the need for high-pressure hydrogenation equipment and can be performed using standard laboratory glassware. Its reliability and straightforward procedure make it ideal for producing material for initial screening and lead optimization.

-

For Pilot-Plant and Process Development (>1kg): The Perkin Reaction followed by Catalytic Hydrogenation (Pathway B) is superior. While requiring more specialized infrastructure, its higher overall yield and efficiency make it more cost-effective at scale. Catalytic hydrogenation is a well-understood and highly scalable industrial process.

Conclusion

The synthesis of this compound is readily achievable through multiple robust pathways starting from commercially available precursors. The selection between the Malonic Ester and Perkin/Reduction routes should be guided by the scale of the synthesis and the available laboratory infrastructure. Both 3-chloro-5-fluorobenzaldehyde and 3-chloro-5-fluorobenzyl bromide represent excellent, reliable starting points for any research or development program requiring this key chemical intermediate.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

- Google Patents. (2013). CN102617360B - Synthetic method of 3, 5-dichloro-2, 4-difluoroaniline.

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Perkin Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Rieke Metals. (n.d.). 3-CHLORO-5-FLUOROBENZYL ALCOHOL. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (2021). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-FLUOROBENZALDEHYDE. Retrieved from [Link]

Sources

- 1. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]

- 2. 3-CHLORO-5-FLUOROBENZYL BROMIDE | 493024-39-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-5-fluorobenzyl alcohol, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. 3-CHLORO-5-FLUOROBENZYL ALCOHOL | #NV00382 | Rieke Metals Products & Services [riekemetals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. longdom.org [longdom.org]

- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

The Strategic Deployment of Fluorine and Chlorine on the Phenylpropanoic Acid Scaffold

An In-depth Technical Guide for Drug Development Professionals

Abstract

Phenylpropanoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, most notably as the foundation for the widely-used nonsteroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of halogen substituents, particularly fluorine and chlorine, onto the phenyl ring is a critical tactic used by drug designers to modulate a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide provides an in-depth analysis of the distinct roles these two halogens play. We will explore their differential impacts on electronics, lipophilicity, and metabolism, and how these factors translate into tangible outcomes for drug efficacy and safety. This paper will serve as a practical resource for researchers, offering field-proven insights, detailed experimental protocols, and a comparative framework to guide the rational selection of fluorine versus chlorine in drug discovery programs.

Introduction: The Phenylpropanoic Acid Core and the Rationale for Halogenation

The 3-phenylpropanoic acid structure is a privileged scaffold in drug design.[1][2] Its simple, robust framework, consisting of a phenyl ring linked to a propionic acid moiety, provides an ideal starting point for chemical modification. The carboxylic acid group often serves as a key interaction point with biological targets (a "warhead"), while the phenyl ring offers a large surface for substitution, allowing for the precise tuning of molecular properties. The most famous example is Ibuprofen, (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, a household name in pain and inflammation management.[3]

However, optimizing a lead compound based on this scaffold requires moving beyond simple alkyl substituents. This is where halogenation, and specifically the introduction of fluorine and chlorine, becomes a pivotal strategy. The choice between these two halogens is not arbitrary; it is a calculated decision based on their unique and often contrasting characteristics.[4][5][6]

-

Fluorine: The most electronegative element, fluorine is small (similar in size to hydrogen) and forms a very strong, polarized bond with carbon. Its introduction can drastically alter local electronics, block metabolic pathways, and modulate pKa without adding significant steric bulk.[7][8][9][10]

-

Chlorine: Larger and more polarizable than fluorine, chlorine offers a more substantial increase in lipophilicity. While also electron-withdrawing, its electronic influence is less intense than fluorine's. It can serve as a bulky substituent to probe binding pockets or act as a metabolic handle.[11][12][13]

This guide will dissect these differences, providing the foundational knowledge and practical tools necessary to leverage these halogens effectively.

Comparative Physicochemical Impact of Fluorine vs. Chlorine Substitution

The decision to incorporate fluorine or chlorine hinges on their profound and distinct effects on a molecule's fundamental properties.

Electronic Effects and Acidity (pKa)

The high electronegativity of halogens allows them to exert a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect acidifies the carboxylic acid proton of phenylpropanoic acid, lowering its pKa.

-

Fluorine's Influence: Due to its extreme electronegativity, fluorine has the strongest inductive effect. Placing a fluorine atom on the phenyl ring, particularly at the ortho or para positions, significantly lowers the pKa of the propanoic acid group. This can enhance binding to targets that favor an anionic state at physiological pH.

-

Chlorine's Influence: Chlorine is also strongly electron-withdrawing, but less so than fluorine. Its impact on pKa is therefore significant but more moderate.

The practical consequence is that a fluorinated analog will be more ionized at a given pH than its chlorinated counterpart, which can affect its solubility, membrane permeability, and receptor interactions.

Lipophilicity, Solubility, and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Chlorine as a "Lipophilic" Halogen: The substitution of a hydrogen atom with chlorine almost always increases a molecule's logP. Chlorine's larger, more polarizable electron cloud enhances van der Waals interactions with nonpolar environments, making the molecule more lipid-soluble. This can improve membrane permeability and tissue distribution but may also increase binding to plasma proteins or lead to sequestration in adipose tissue.[11]

-

Fluorine's "Amphipathic" Nature: Fluorine's effect on lipophilicity is more complex and context-dependent.[14] While a single fluorine atom can slightly increase lipophilicity, highly fluorinated motifs (like -CF3) are strongly lipophilic. However, the polarized C-F bond can also participate in hydrogen bonding and dipole interactions, sometimes improving aqueous solubility in specific molecular contexts. This dual nature is a key tool for medicinal chemists.[8][9]

Table 1: Comparison of Key Physicochemical Properties of Fluorine and Chlorine

| Property | Fluorine (F) | Chlorine (Cl) | Causality and Implication in Drug Design |

| van der Waals Radius (Å) | 1.47 | 1.75 | F is a near-perfect isostere of H (1.20 Å), minimizing steric clashes. Cl is significantly larger, useful for probing pocket size or creating specific steric interactions.[4] |

| Electronegativity (Pauling) | 3.98 | 3.16 | F's extreme electronegativity creates a strong C-F dipole, blocks metabolic oxidation, and strongly influences pKa. Cl's effect is more moderate. |

| C-X Bond Energy (kcal/mol) | ~115 (Aromatic C-F) | ~95 (Aromatic C-Cl) | The exceptional strength of the C-F bond makes it highly resistant to metabolic cleavage, a key strategy for enhancing drug half-life. The C-Cl bond is more susceptible.[15] |

| Hydrophobicity Parameter (π) | +0.14 | +0.71 | Cl provides a reliable and significant increase in lipophilicity (logP). F's contribution is minimal, allowing for electronic modulation with less impact on solubility. |

Synthesis of Halogenated Phenylpropanoic Acids: Experimental Protocols

The synthesis of these target molecules is achievable through established organic chemistry reactions. The following protocols are representative and serve as a self-validating system, incorporating steps for purification and characterization.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)propanoic Acid

This protocol outlines a common pathway starting from a commercially available fluorinated precursor.

Workflow Diagram: Synthesis and Verification

Caption: Workflow for the synthesis and validation of 2-(4-Fluorophenyl)propanoic Acid.

Materials:

-

4-Fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl, 5N)

-

Methanol, Dichloromethane, Ethyl Acetate

-

Anhydrous sodium sulfate

-

Pyridine or Triethylamine

Procedure:

-

Reduction: Dissolve 4-fluoroacetophenone (1 eq) in methanol in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10°C. Stir for 1 hour. Evaporate the methanol, add water, and extract the product, 1-(4-fluorophenyl)ethanol, with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum.

-

Tosylation: Dissolve the resulting alcohol (1 eq) in dichloromethane and cool in an ice bath. Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the tosylate.

-

Cyanation: Dissolve the tosylate (1 eq) in a suitable solvent like DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-80°C for several hours, monitoring by TLC. After completion, pour the reaction into water and extract with ethyl acetate. Wash, dry, and concentrate to obtain 2-(4-fluorophenyl)propionitrile.

-

Hydrolysis: Add 5N HCl to the nitrile (1 eq) and reflux the mixture for 2-4 hours.[16] Cool the reaction, and the desired 2-(4-fluorophenyl)propanoic acid will often precipitate. Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purification & Validation: Purify the crude acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)propanoic Acid

A common route involves the hydrolysis of the corresponding chlorinated benzyl cyanide.[17]

Materials:

-

4-Chlorobenzyl cyanide

-

Hydrochloric acid (concentrated) or Sulfuric acid

-

Sodium hydroxide (for workup)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzyl cyanide (1 eq) and an excess of concentrated hydrochloric acid. Heat the mixture to reflux (typically 100-110°C) for 5-10 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using a basic workup later) or by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. If the product precipitates, it can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with diethyl ether (3x volumes).

-

Purification: Combine the organic extracts and wash with water and then brine. Dry the solution over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude 2-(4-chlorophenyl)acetic acid (an intermediate) can be further reacted or purified. (Note: To get the propanoic acid, one would typically start from the corresponding propiophenone or use a malonic ester synthesis route with 4-chlorobenzyl halide).

-

Validation: The final product's identity and purity should be confirmed via melting point, NMR, and mass spectrometry.

Impact on Pharmacokinetic (ADME) Profiles

The true strategic value of halogenation is revealed in its ability to fine-tune a drug's journey through the body.

Metabolism: Blocking vs. Directing

Metabolic stability is a paramount concern in drug development. Cytochrome P450 (CYP) enzymes in the liver are responsible for oxidizing many drugs, often leading to their inactivation and clearance. Aromatic hydroxylation is a common metabolic pathway.

-

Fluorine as a Metabolic Shield: The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[15] Placing a fluorine atom at a position on the phenyl ring that is susceptible to hydroxylation effectively "shields" that site from metabolism. This can dramatically increase the drug's metabolic stability and half-life, a cornerstone strategy in modern medicinal chemistry.[7][8][9]

-

Chlorine as a Metabolic Influencer: The C-Cl bond is weaker and can be metabolized, although this is less common than oxidation of a C-H bond. More frequently, the steric bulk and electronic nature of chlorine will direct metabolism to other sites on the molecule. In some cases, chlorine substitution can lead to the formation of reactive metabolites, a potential toxicological concern.

Metabolic Pathway Modulation Diagram

Caption: Halogen influence on PPA metabolism. Fluorine blocks oxidation, while chlorine redirects it.

Distribution and Excretion

The changes in lipophilicity and plasma protein binding directly influence a drug's volume of distribution.

-

A more lipophilic chlorinated compound may distribute more widely into tissues and have a larger volume of distribution compared to a less lipophilic fluorinated analog.

-

The route of excretion can also be altered. Increased metabolic stability from fluorination may lead to a higher proportion of the drug being excreted unchanged by the kidneys.[18][19] In contrast, chlorinated compounds that undergo metabolism will be excreted as more polar metabolites. Chlorinated phenoxy acid herbicides, for example, are rapidly eliminated unchanged in the urine via an active process in the kidneys.[20]

Pharmacodynamic and Structure-Activity Relationships (SAR)

Ultimately, the goal of substitution is to improve a drug's interaction with its biological target.

-

Probing the Binding Pocket: The different sizes of fluorine and chlorine are ideal for probing the topology of a receptor's binding site. If a binding pocket is tight, the smaller fluorine may be well-tolerated while the larger chlorine could cause a steric clash, reducing affinity. Conversely, in a larger pocket, the chlorine atom might make additional favorable van der Waals contacts that enhance binding. A study on sphingosine kinase enzymes demonstrated this principle, where different forms of the enzyme better accommodated either fluorine or chlorine at different positions.[4]

-

Altering Binding Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic or dipole-dipole interactions with polar residues in a binding pocket. It can also act as a weak hydrogen bond acceptor. Chlorine is less likely to form such interactions but its polarizability can contribute to favorable induced-dipole interactions.

SAR Decision Logic Diagram

Caption: A decision-making heuristic for selecting F vs. Cl based on SAR goals.

Conclusion: A Strategic Choice

The selection of fluorine or chlorine as a substituent on a phenylpropanoic acid scaffold is a nuanced decision that requires a deep understanding of their distinct chemical personalities. Neither is universally "better"; they are different tools for different jobs.

-

Choose Fluorine when: The primary goal is to block metabolic oxidation at a specific site, finely tune pKa with minimal steric penalty, or introduce a potential hydrogen bond acceptor into a constrained binding pocket.

-

Choose Chlorine when: The objective is to significantly increase lipophilicity, probe for additional van der Waals contacts in a spacious binding pocket, or introduce a larger substituent to influence molecular conformation.

By understanding the causality behind the effects of these halogens—from the strength of the C-F bond to the polarizability of chlorine—drug development professionals can move beyond trial-and-error and engage in the rational, prospective design of safer and more effective medicines.

References

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4847-4869. Retrieved from [Link]

- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

Thirumal, Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. Retrieved from [Link]

-

Butenhoff, J. L., et al. (2002). Pharmacokinetics of perfluorooctanoate in cynomolgus monkeys. Toxicological Sciences, 69(1), 189-198. Retrieved from [Link]

-

Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

Lee, A. E., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036. Retrieved from [Link]

-

Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-855. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 18978-19001. Retrieved from [Link]

-

Gejji, S. P., & Pathak, P. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35055-35069. Retrieved from [Link]

-

Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

Buzalaf, M. A., & Whitford, G. M. (2011). Fluoride metabolism. Monographs in Oral Science, 22, 20-36. Retrieved from [Link]

-

Sauer, J. M., et al. (1998). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Toxicology and Industrial Health, 14(5), 767-788. Retrieved from [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-